3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE
Brand Name: Vulcanchem
CAS No.: 898751-16-1
VCID: VC2390389
InChI: InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2
SMILES: C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F
Molecular Formula: C15H10Cl2F2O
Molecular Weight: 315.1 g/mol

3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE

CAS No.: 898751-16-1

Cat. No.: VC2390389

Molecular Formula: C15H10Cl2F2O

Molecular Weight: 315.1 g/mol

* For research use only. Not for human or veterinary use.

3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)-5'-FLUOROPROPIOPHENONE - 898751-16-1

Specification

CAS No. 898751-16-1
Molecular Formula C15H10Cl2F2O
Molecular Weight 315.1 g/mol
IUPAC Name 1,3-bis(3-chloro-5-fluorophenyl)propan-1-one
Standard InChI InChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2
Standard InChI Key XHAHZJGUPNAORB-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F
Canonical SMILES C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F

Introduction

Chemical Identity and Basic Properties

3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone (CAS No. 898751-16-1) is an organic compound belonging to the propiophenone class. With the molecular formula C₁₅H₁₀Cl₂F₂O and a molecular weight of 315.1 g/mol, this compound contains two chlorine and two fluorine atoms strategically positioned on two phenyl rings, connected by a propanone backbone .

Chemical Identifiers

The compound can be identified through various chemical notation systems, facilitating its documentation and reference in scientific literature:

Identifier TypeValue
CAS Registry Number898751-16-1
IUPAC Name1,3-bis(3-chloro-5-fluorophenyl)propan-1-one
InChIInChI=1S/C15H10Cl2F2O/c16-11-3-9(4-13(18)7-11)1-2-15(20)10-5-12(17)8-14(19)6-10/h3-8H,1-2H2
InChI KeyXHAHZJGUPNAORB-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F
PubChem CID24726577

This compound is also listed in chemical databases and commonly referenced by various synonyms, including "1,3-bis(3-chloro-5-fluorophenyl)propan-1-one" and "MFCD03843956" .

Physical and Chemical Properties

Based on computational and experimental data, the following physicochemical properties have been established:

PropertyValueMethod of Determination
Molecular Weight315.1 g/molCalculated from molecular formula
Physical State at Room TemperatureSolidExperimental observation
SolubilitySoluble in organic solvents (DMSO, DMF, dichloromethane); Poorly soluble in waterExperimental determination
Melting Point173-175°C (estimated)Differential scanning calorimetry
Boiling Point418.4°C at 760 mmHg (predicted)Computational method
Density1.313 g/cm³ (estimated)Computational method
Flash Point206.8°C (predicted)Computational method
Refractive Index1.578 (predicted)Computational method

The compound's halogenated aromatic structure contributes to its distinctive chemical behavior, including enhanced lipophilicity and specific reactivity patterns .

Chemical Structure and Characteristics

Structural Features

3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone possesses a unique structure characterized by:

  • A propiophenone backbone with a ketone functional group

  • Two 3-chloro-5-fluorophenyl rings at positions 1 and 3 of the propan-1-one chain

  • Chlorine substituents at position 3 on both phenyl rings

  • Fluorine substituents at position 5 on both phenyl rings

This specific arrangement of halogens contributes to the compound's distinctive chemical behavior and potential applications .

Structural Comparison with Related Compounds

The following table compares 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightDistinguishing Features
3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone898751-16-1C₁₅H₁₀Cl₂F₂O315.1Two 3-chloro-5-fluorophenyl groups
4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone898750-85-1C₁₅H₁₀Cl₂F₂O315.1Different position of chlorine and fluorine substituents
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone898779-71-0C₁₇H₁₆ClFO290.8Contains methyl groups instead of halogens on one phenyl ring
3-(3-Chloro-5-fluorophenyl)-1-propene842124-18-9C₉H₈ClF170.61Lacks the ketone group and second phenyl ring

This comparison illustrates how subtle variations in halogen positioning and substituent patterns can significantly impact the chemical properties and potential applications of these compounds .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone typically involves several key steps, drawing from established methodologies for halogenated propiophenones:

Common Synthetic Approaches

  • Friedel-Crafts Acylation Pathway:

    • Starting with 3-chloro-5-fluorobenzene and 3-chloro-5-fluorobenzoyl chloride

    • Using Lewis acid catalysts (typically AlCl₃) under anhydrous conditions

    • Followed by reduction and chain extension reactions

  • Grignard Reaction Pathway:

    • Formation of Grignard reagent from 3-chloro-5-fluorobromobenzene

    • Reaction with appropriate acyl chlorides or esters

    • Post-reaction modifications to achieve the desired product

  • Cross-Coupling Reaction Pathway:

    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)

    • Using appropriate halogenated precursors and boronic acids

    • Followed by functional group modifications

Purification Methods

After synthesis, the compound typically requires purification through:

  • Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)

  • Column chromatography using silica gel with hexane/ethyl acetate gradient elution

  • High-performance liquid chromatography (HPLC) for analytical grade purity

The purified product is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity .

Chemical Reactivity and Reactions

Types of Reactions

3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone can participate in various chemical reactions due to its functional groups:

Carbonyl Group Reactions

  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition with reagents such as amines, hydrazines, and hydroxylamine to form imines, hydrazones, and oximes respectively.

  • Condensation Reactions: The compound can participate in aldol or Claisen condensations under appropriate basic conditions.

Halogen-Related Reactions

  • Nucleophilic Aromatic Substitution: The fluorine atoms, particularly when activated by the chlorine substituents, can undergo nucleophilic aromatic substitution with strong nucleophiles.

  • Metal-Catalyzed Cross-Coupling: The chlorine substituents can participate in various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions .

Common Reagents and Conditions

The following table outlines typical reaction conditions for transformations involving 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone:

Reaction TypeReagentsConditionsExpected Products
Carbonyl ReductionNaBH₄ or LiAlH₄0-25°C, THF or MeOH/THFSecondary alcohol derivatives
Wittig ReactionPhosphonium ylidesRT to reflux, THFAlkene derivatives
Nucleophilic AdditionNH₂OH·HCl, baseRT, EtOH or MeOHOxime derivatives
Cross-CouplingBoronic acids, Pd catalyst80-110°C, base, solventArylated products
Halogen ExchangeMetal fluorides (KF, CsF)150-200°C, polar aprotic solventsFluorinated derivatives

These reactions provide pathways for functionalization and transformation of the parent compound into derivatives with potentially enhanced properties .

Applications in Scientific Research

Pharmaceutical Research Applications

The compound 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone has garnered interest in pharmaceutical research due to its structural features that suggest potential biological activity:

Drug Development

Compounds with similar halogenated phenyl structures have demonstrated inhibitory effects on specific enzymes linked to neurological disorders. The strategic positioning of chlorine and fluorine atoms in this compound may enhance binding affinity to biological targets, making it valuable in the design of therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Research

Halogenated propiophenones have shown promise in cancer research through multiple mechanisms:

  • Induction of apoptosis in cancer cells

  • Cell cycle arrest at critical phases (particularly G2/M phase)

  • Inhibition of critical enzymes involved in cancer cell metabolism

Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC₅₀ values in the micromolar range.

Building Block in Organic Synthesis

The compound serves as an important intermediate in multistep organic syntheses, particularly for the creation of complex heterocyclic compounds. Its reactivity profile allows for selective transformations leading to libraries of structurally diverse molecules for screening purposes .

Catalyst Development

Some halogenated propiophenones have been investigated as ligands in transition metal catalysis. The electron-withdrawing nature of the halogen substituents can modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity in specific reactions.

Analytical Chemistry Applications

Biological Activity and Toxicological Profile

Mechanism of Action

The biological activity of 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone likely stems from its structural features:

  • Enzyme Inhibition: Related compounds have demonstrated inhibitory effects on specific enzymes, particularly those involved in cellular signaling pathways.

  • Receptor Interactions: The presence of halogens enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets of receptors.

  • Metabolic Stability: Halogen substituents can block metabolic sites, potentially extending the compound's half-life in biological systems.

Pharmacological Properties

Based on studies of structurally similar compounds, the following pharmacological properties might be anticipated:

PropertyObservationMechanism
Anticancer ActivityCytotoxicity in specific cancer cell linesInduction of apoptosis, cell cycle arrest
Enzyme InhibitionModulation of specific enzymatic pathwaysCompetitive or non-competitive inhibition
Neuropharmacological EffectsPotential modulation of neurotransmitter systemsInteraction with glycine receptors
Anti-inflammatory ActivityReduction of inflammatory markersInhibition of inflammatory signaling pathways

These properties suggest potential applications in various therapeutic areas, although specific studies on 3'-Chloro-3-(3-chloro-5-fluorophenyl)-5'-fluoropropiophenone would be required to confirm these activities.

Toxicological Considerations

As with many halogenated aromatic compounds, consideration of potential toxicological properties is essential:

  • Environmental Persistence: Halogenated compounds often demonstrate environmental persistence due to resistance to biodegradation.

  • Bioaccumulation Potential: The lipophilic nature of the compound may contribute to bioaccumulation in biological systems.

  • Metabolic Transformation: Potential formation of reactive metabolites during biotransformation processes.

Comprehensive toxicological studies would be required to establish safety profiles for specific applications .

SupplierProduct NumberPurityPackage Size
Matrix Scientific11076697%1g, 2g, 5g
American Custom Chemicals CorporationHCH003071495.00%1g, 5g
VulcanChemVC2390389≥95%Custom sizing available

The compound is typically provided with appropriate certificates of analysis confirming identity and purity .

SupplierPackage SizePrice (USD)
Matrix Scientific1g$437
Matrix Scientific2g$726
Matrix Scientific5g$1412
American Custom Chemicals Corporation1g$1006.58
American Custom Chemicals Corporation5g$2243.59

Pricing may vary based on purity specifications, quantity, and market conditions .

Research and Development Trends

The compound continues to attract interest in various research domains:

  • Medicinal Chemistry: Development of structure-activity relationships for novel therapeutic agents

  • Material Science: Investigation of halogenated aromatics for advanced materials applications

  • Synthetic Methodology: Exploration of new synthetic routes and functionalization strategies

These trends suggest continued relevance of the compound in chemical research and development efforts .

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